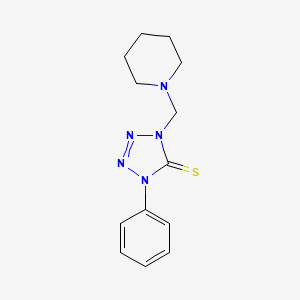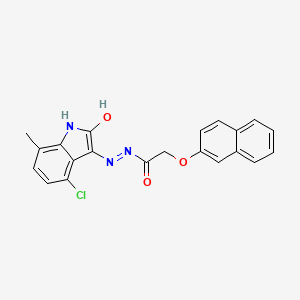![molecular formula C17H21NOS B4935714 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol](/img/structure/B4935714.png)
4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol, also known as 4-MBC, is a chemical compound that belongs to the family of benzophenone derivatives. It is commonly used as a UV filter in sunscreens and other cosmetic products. Despite its widespread use, there is limited research on the synthesis, mechanism of action, and physiological effects of 4-MBC.
Mechanism of Action
The mechanism of action of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol involves the absorption of UV radiation and subsequent conversion of the absorbed energy into heat. This process prevents the UV radiation from penetrating the skin and causing damage to skin cells. Additionally, 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol has been shown to have antioxidant properties, which further protects the skin from oxidative damage.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol can penetrate the skin and enter the bloodstream. However, the long-term effects of exposure to 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol on human health are still unclear. Animal studies have shown that high doses of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol can cause liver and kidney damage, as well as hormonal disruptions. Further research is needed to fully understand the potential risks of exposure to 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol in lab experiments include its ability to absorb UV radiation and its antioxidant properties. This makes it a useful tool for studying the effects of UV radiation on skin cells and the mechanisms of oxidative stress. However, the limitations of using 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol in lab experiments include its potential toxicity and the need for proper safety precautions when handling the compound.
Future Directions
There are several areas of future research that could further our understanding of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol. These include:
1. Investigating the long-term effects of exposure to 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol on human health, particularly in individuals who use sunscreen and other cosmetic products containing the compound on a regular basis.
2. Developing new synthesis methods for 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol that improve the purity and yield of the final product.
3. Studying the mechanisms of action of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol in more detail, particularly its antioxidant properties and potential interactions with other compounds.
4. Exploring the potential use of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol in other applications, such as in the development of new drugs or as a tool for studying other types of radiation.
In conclusion, 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol, or 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol, is a widely used UV filter in sunscreens and other cosmetic products. While its benefits in protecting the skin from UV radiation are well-known, there is still much to learn about its synthesis, mechanism of action, and potential risks to human health. Further research is needed to fully understand the effects of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol and to develop safer and more effective alternatives for use in cosmetic products.
Synthesis Methods
The synthesis of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol involves the reaction of 4-methylthiobenzophenone with 3-aminobutylamine in the presence of a catalyst. The resulting product is then purified through recrystallization. The purity and yield of the final product can be improved through optimization of the reaction conditions.
Scientific Research Applications
4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol has been extensively studied in the field of photobiology and phototoxicology. Its ability to absorb UV radiation makes it a popular ingredient in sunscreens and other cosmetic products. The use of 4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol in these products has been shown to reduce the risk of skin cancer and other UV-related skin damage.
properties
IUPAC Name |
4-[3-(4-methylsulfanylanilino)butyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NOS/c1-13(3-4-14-5-9-16(19)10-6-14)18-15-7-11-17(20-2)12-8-15/h5-13,18-19H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUNALLKGPRFFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methylsulfanylanilino)butyl]phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4935634.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4935638.png)
![ethyl N-{[3-(4-methoxy-3,5-dimethylbenzoyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B4935657.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4935671.png)
![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4935676.png)

![2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4935697.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-[(2-methylphenyl)amino]acrylonitrile](/img/structure/B4935698.png)

![N-{[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}glycine](/img/structure/B4935723.png)
![5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935734.png)
![ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate](/img/structure/B4935736.png)

